molecular formula C19H23NO4 B12795841 Homoerythratine CAS No. 84471-41-0

Homoerythratine

Cat. No.: B12795841
CAS No.: 84471-41-0
M. Wt: 329.4 g/mol
InChI Key: FCLDQBDXFYQJPD-LZQZEXGQSA-N
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Description

Homoerythratine is a benzylphenylethylamine alkaloid classified under the lycorine family. Its semi-systematic name is 3α-methoxy-16,17-methylenedioxy-homoerythrinan-1(6)-en-2β-ol, with a molecular formula of C₁₉H₂₅NO₅ and a molecular weight of 329.40 g/mol . The compound features a tricyclic 6-5-7 core structure, characterized by a methoxy group at C-3α, a methylenedioxy bridge (OCH₂O) spanning C-16 and C-17, and a hydroxyl group at C-2β . It is synthesized via an intramolecular [3+2] cycloaddition of an azomethine ylide followed by a Mislow–Evans rearrangement, which establishes its stereochemistry at C-2 .

Properties

CAS No.

84471-41-0

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

(1S,19R,20R)-20-methoxy-5,7-dioxa-14-azapentacyclo[12.7.0.01,17.02,10.04,8]henicosa-2,4(8),9,17-tetraen-19-ol

InChI

InChI=1S/C19H23NO4/c1-22-18-10-19-13(8-15(18)21)4-6-20(19)5-2-3-12-7-16-17(9-14(12)19)24-11-23-16/h7-9,15,18,21H,2-6,10-11H2,1H3/t15-,18-,19+/m1/s1

InChI Key

FCLDQBDXFYQJPD-LZQZEXGQSA-N

Isomeric SMILES

CO[C@@H]1C[C@@]23C(=C[C@H]1O)CCN2CCCC4=CC5=C(C=C34)OCO5

Canonical SMILES

COC1CC23C(=CC1O)CCN2CCCC4=CC5=C(C=C34)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of homoerythratine involves several steps, typically starting from simpler organic compounds. One common method includes the use of phenylethylisoquinoline derivatives as precursors. The synthetic route often involves cyclization reactions, followed by functional group modifications to achieve the desired structure .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the availability of natural sources. advances in synthetic organic chemistry have made it possible to produce this compound in the laboratory setting, albeit with lower yields compared to natural extraction methods .

Chemical Reactions Analysis

Types of Reactions: Homoerythratine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of homoerythratine involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism underlies its potential neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below contrasts Homoerythratine with two structurally related alkaloids: Selaginoidine and Methyl 16-methoxy-5-oxa-10-azatetracyclo[8.7.0.0¹,¹³.0²,⁶]heptadeca-2(6),3,13-triene-4-carboxylate (hereafter referred to as Compound X).

Property This compound Selaginoidine Compound X
Molecular Formula C₁₉H₂₅NO₅ C₁₇H₁₉NO₄ C₁₇H₁₉NO₄
Molecular Weight (g/mol) 329.40 317.40 317.40
Key Functional Groups Methoxy (C-3α), Methylenedioxy (C16–C17) Carboxylate ester (C-4), Methoxy (C-16) Carboxylate ester (C-4), Methoxy (C-16)
Core Structure 6-5-7 tricyclic 6-5-6 tricyclic 6-5-6 tricyclic
Stereochemistry 2β-OH, 3α-OCH₃ No hydroxyl groups No hydroxyl groups

Key Observations :

  • Molecular Weight : this compound is heavier due to its methylenedioxy group and additional hydroxyl substituent .
  • Functional Groups: The methylenedioxy bridge in this compound is absent in Selaginoidine and Compound X, which instead feature carboxylate esters .
  • Core Structure : this compound’s 6-5-7 core differs from the 6-5-6 systems of the other two compounds, influencing ring strain and reactivity .
This compound

Synthesis involves generating an azomethine ylide from (tributylstannyl)methylamine and iodoketone, followed by intramolecular [3+2] cycloaddition with a terminal alkene. The Mislow–Evans rearrangement then installs the C-2 hydroxyl group with correct stereochemistry . Notably, trichloroisocyanuric acid-mediated approaches employ nitrene intermediates for functional group tolerance .

Selaginoidine and Compound X

These compounds lack documented use of 1,3-dipolar cycloadditions. Instead, their synthesis likely relies on classical alkaloid pathways, such as Horner–Emmons reactions for olefination or esterification . The absence of hydroxyl groups simplifies stereochemical control compared to this compound.

Spectral and Analytical Characterization

  • This compound : Distinctive NMR signals include a doublet for the methylenedioxy protons (δ 5.90–6.10 ppm) and a singlet for the methoxy group (δ 3.30 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 329.1732 .
  • Selaginoidine/Compound X: Carboxylate esters show characteristic carbonyl stretches at ~1700 cm⁻¹ in IR. Their HRMS profiles lack the methylenedioxy fragment, with molecular ions at m/z 317.1264 .

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